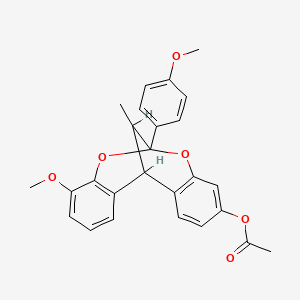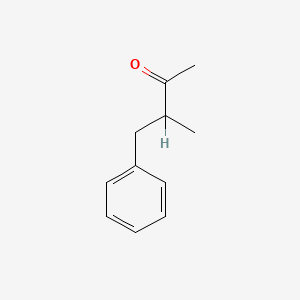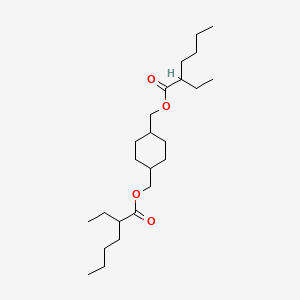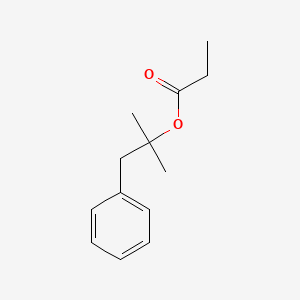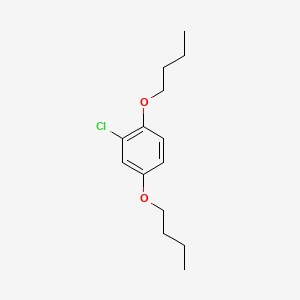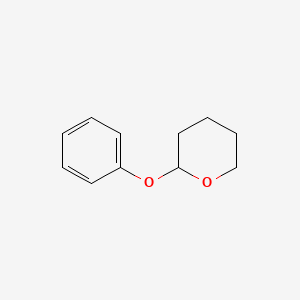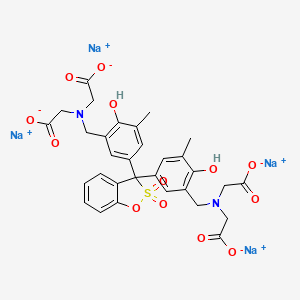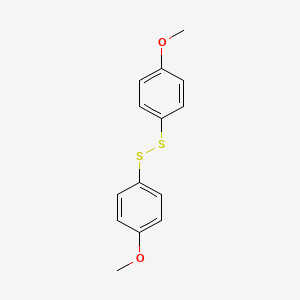
二(4-甲氧基苯基)二硫化物
描述
Bis(4-methoxyphenyl) disulfide is a chemical compound with the formula (CH3OC6H4S)2 . It has a molecular weight of 278.39 .
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl) disulfide consists of two phenyl rings, each substituted with a methoxy group, and connected by a disulfide bond .Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl) disulfide is a solid at room temperature, with a melting point of 41-45 °C . It has a molecular weight of 278.39 .科学研究应用
Self-Healing Elastomers
Bis(4-methoxyphenyl) disulfide has been utilized in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without the need for any catalysts or external intervention, a property attributed to the dynamic crosslinking capabilities of bis(4-aminophenyl) disulfide (Rekondo et al., 2014).
Organic and Organometallic Syntheses
Bis(4-methoxyphenyl) disulfide is prominently featured in organic and organometallic synthesis. Its application, particularly Lawesson's Reagent, is significant in thionations of carbonyl-containing compounds and in the synthesis of novel organometallic compounds (Jesberger et al., 2003).
Reaction with Aromatic Dihydroxy Compounds
It reacts with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives. The reaction showcases its utility in creating structurally diverse compounds under specific conditions (Shabana, Osman, & Atrees, 1994).
Oxidizing Agent
Bis(4-methoxyphenyl) telluroxide, a derivative, acts as a mild and selective oxidizing agent. It has been used for converting thiocarbonyl groups to oxo analogues and thiols to disulfides, demonstrating its versatility in selective oxidation processes (Barton, Ley, & Meerholz, 1979).
Sulfur-rich Complex Synthesis
It plays a role in the synthesis of sulfur-rich complexes, particularly in reactions with NiCl2 or Co(CH3COO)2. This use underscores its importance in the creation of complex organometallic structures (Liu et al., 2004).
Chemical Shift Tensors Study
Solid-state 31P nuclear magnetic resonance (NMR) studies have used bis(4-methoxyphenyl) disulfide derivatives to characterize phosphorus chemical shift tensors. This application is crucial for understanding the molecular dynamics in solid-state chemistry (Wu & Wasylishen, 1995).
安全和危害
Bis(4-methoxyphenyl) disulfide is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
属性
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGLCGLPMWYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201514 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl) disulfide | |
CAS RN |
5335-87-5 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methoxyphenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(4-methoxyphenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



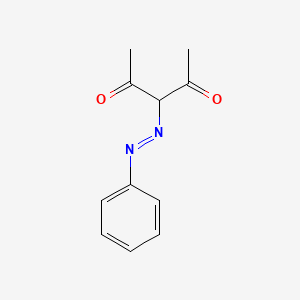
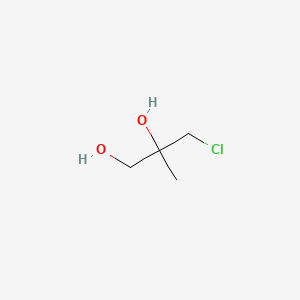
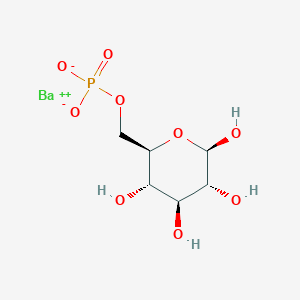

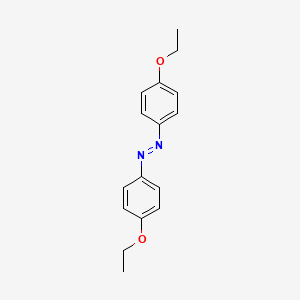

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)
